

Toxicological Profile of 2-Decanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Decanone

Cat. No.: B165314

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This technical guide provides a comprehensive overview of the toxicological profile of **2-decanone** (CAS No. 693-54-9), a methyl ketone found in various natural sources and used as a fragrance ingredient and flavoring agent. Due to the limited availability of direct toxicological data for **2-decanone**, this profile heavily relies on read-across data from structurally similar compounds, primarily 2-heptanone and 4-methyl-2-pentanone, as supported by assessments from the Research Institute for Fragrance Materials (RIFM). This approach is a scientifically accepted method for filling data gaps for a substance by using data from analogous compounds.

Executive Summary

2-Decanone is a combustible liquid that is toxic to aquatic life. Direct toxicological data for **2-decanone** is scarce for many endpoints. Based on read-across data from analogous compounds, **2-decanone** is not expected to be genotoxic. Potential for repeated dose toxicity, reproductive and developmental toxicity, and local respiratory toxicity is considered low, with calculated Margins of Exposure (MOE) greater than 100. It is not expected to be a skin sensitizer at current exposure levels, nor is it considered phototoxic.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	693-54-9	
Molecular Formula	C ₁₀ H ₂₀ O	
Molecular Weight	156.27 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, floral, waxy	
Boiling Point	211 °C	[1]
Melting Point	4 °C	[1]
Flash Point	71 °C (160 °F)	
Water Solubility	Insoluble	
log P	3.7	

Toxicological Data

The following tables summarize the available quantitative toxicological data for **2-decanone** and its read-across analogs.

Acute Toxicity

Test	Species	Route	Value	Read-Across Analog	Reference
LD ₅₀	Mouse	Oral	7936 mg/kg	-	[2]
LD ₅₀	Rat	Oral	2080 mg/kg	4-Methyl-2-pentanone	
LD ₅₀	Rabbit	Dermal	16,000 mg/kg	4-Methyl-2-pentanone	
LC ₅₀	Rat	Inhalation	>8.2 mg/L (4 h)	4-Methyl-2-pentanone	

Irritation and Sensitization

Direct quantitative data for skin and eye irritation for **2-decanone** is not available. However, studies on read-across analogs provide an indication of its potential effects.

Test	Species	Result	Read-Across Analog	Reference
Skin Irritation	Rabbit	No irritant effect	4-Methyl-2-pentanone	[2]
Eye Irritation	Rabbit	Irritating effect	4-Methyl-2-pentanone	[2]
Skin Sensitization	Guinea Pig	No sensitizing effects known	4-Methyl-2-pentanone	[2]

Repeated Dose Toxicity

Test	Species	Route	NOAEL/NO AEC	Read-Across Analog	Reference
Sub-chronic Toxicity	Rat	Inhalation	1087 mg/kg/day (calculated)	2-Heptanone	
Sub-chronic Toxicity	Rat	Inhalation	1060 mg/kg/day (systemic)	4-Methyl-2-pentanone	

Genotoxicity

Based on read-across data from 2-heptanone, **2-decanone** is not expected to be genotoxic.

Test	System	Result	Read-Across Analog	Reference
Ames Test (OECD 471)	S. typhimurium	Negative	2-Heptanone	
In vitro Chromosome Aberration	Mammalian Cells	Non-clastogenic	2-Heptanone	

Reproductive and Developmental Toxicity

Test	Species	Route	NOAEL/NO AEC	Read-Across Analog	Reference
Reproductive/ Developmental Screening (OECD 421)	Rat	Inhalation	1239 mg/kg/day (calculated, parental)	2-Heptanone	
Two- Generation Reproduction (OECD 416)	Rat	Inhalation	2120 mg/kg/day (reproductive)	4-Methyl-2-pentanone	
Developmental Toxicity (OECD 414)	Rat & Mouse	Inhalation	1000 ppm (maternal)	4-Methyl-2-pentanone	[3]

Other Toxicological Endpoints

- Carcinogenicity: No data available for **2-decanone**. 4-Methyl-2-pentanone is suspected of causing cancer (Carc. 2)[\[2\]](#).
- Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, **2-decanone** is not expected to be phototoxic or photoallergenic.

- Local Respiratory Toxicity: A Margin of Exposure (MOE) > 100 was calculated for **2-decanone** based on a No-Observed-Adverse-Effect Concentration (NOAEC) for respiratory irritation from the read-across analog 4-methyl-2-pentanone. The NOAEC for respiratory irritation in humans exposed to 4-methyl-2-pentanone is reported to be around 100 ppm[3].

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Experimental Animal: Albino rabbit.

Procedure:

- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. An untreated area of the skin serves as a control.
- Exposure: The patch is loosely held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.
- Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The reactions are scored according to a graded scale (0-4).
- Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Scoring System (Draize Scale):

- Erythema and Eschar Formation:
 - 0: No erythema
 - 1: Very slight erythema (barely perceptible)
 - 2: Well-defined erythema
 - 3: Moderate to severe erythema
 - 4: Severe erythema (beet redness) to slight eschar formation
- Edema Formation:
 - 0: No edema
 - 1: Very slight edema (barely perceptible)
 - 2: Slight edema (edges of area well defined by definite raising)
 - 3: Moderate edema (raised approximately 1 mm)
 - 4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Experimental Animal: Albino rabbit.

Procedure:

- Preparation: The eyes of the animal are examined 24 hours before testing to ensure there are no pre-existing defects.
- Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

- Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a graded scale.
- Evaluation: The scores for each parameter are recorded, and the substance is classified based on the severity and reversibility of the ocular lesions.

Scoring System (Draize Scale):

- Corneal Opacity: (Area of opacity is also considered)
 - 0: No opacity
 - 1: Scattered or diffuse areas, details of iris clearly visible
 - 2: Easily discernible translucent areas, details of iris slightly obscured
 - 3: Opalescent areas, details of iris not discernible, size of pupil barely visible
 - 4: Opaque, iris invisible
- Iris:
 - 0: Normal
 - 1: Folds above normal, congestion, swelling, circumcorneal injection
 - 2: Same as 1, plus hemorrhage, gross destruction, or no reaction to light
- Conjunctivae - Redness:
 - 0: Normal
 - 1: Some vessels definitely injected
 - 2: More diffuse, deeper crimson red, individual vessels not easily discernible
 - 3: Diffuse beefy red

- Conjunctivae - Chemosis:
 - 0: No swelling
 - 1: Any swelling above normal
 - 2: Obvious swelling with partial eversion of lids
 - 3: Swelling with lids about half-closed
 - 4: Swelling with lids more than half-closed

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Experimental Animal: Guinea pig.

Procedure:

- Induction Phase:
 - Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region:
 - Freund's Complete Adjuvant (FCA) mixed with water (1:1)
 - Test substance in a suitable vehicle
 - Test substance in FCA and water emulsion
 - Day 7 (Topical Application): The test substance in a suitable vehicle is applied to a filter paper and placed over the injection sites. The area is covered with an occlusive dressing for 48 hours.
- Challenge Phase:

- Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to separate sites on the flank of the animal under an occlusive patch for 24 hours.
- Observation: The challenge sites are observed at 24 and 48 hours after patch removal for erythema and edema.
- Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by a chemical.

Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

Procedure:

- Exposure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). Two methods are commonly used:
 - Plate Incorporation Method: The tester strain, test substance, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.
 - Pre-incubation Method: The tester strain, test substance, and S9 mix (or buffer) are incubated together before being mixed with top agar and poured onto a minimal agar plate.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Evaluation: The test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and/or a

reproducible and statistically significant positive response at one or more concentrations.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.

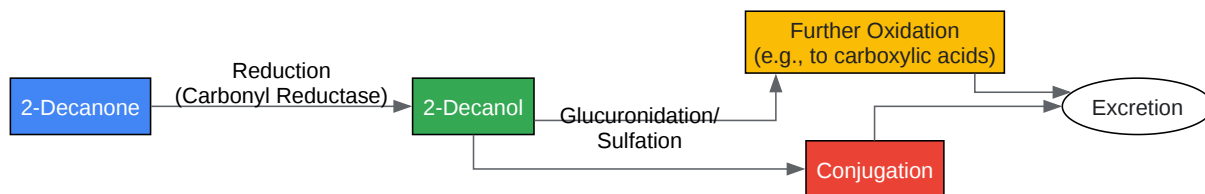
Experimental Animal: Rat.

Procedure:

- Dosing: The test substance is administered to both male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. Males are dosed for a minimum of four weeks, and females for approximately 54 days.
- Mating: Animals are paired for mating.
- Observations:
 - Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (e.g., fertility, gestation length) are monitored.
 - Offspring: The number of live and dead pups, pup weight, and any gross abnormalities are recorded.
- Necropsy: At the end of the study, all parental animals and offspring are euthanized and subjected to a gross necropsy. Reproductive organs are weighed, and histopathological examination is performed, particularly on the testes and epididymides of the males.
- Evaluation: The study provides information on fertility, implantation, embryonic and fetal development, parturition, and early postnatal development.

Metabolism and Signaling Pathways

The metabolism of **2-decanone** is expected to follow the general pathways for aliphatic ketones. The primary route is likely through oxidation.

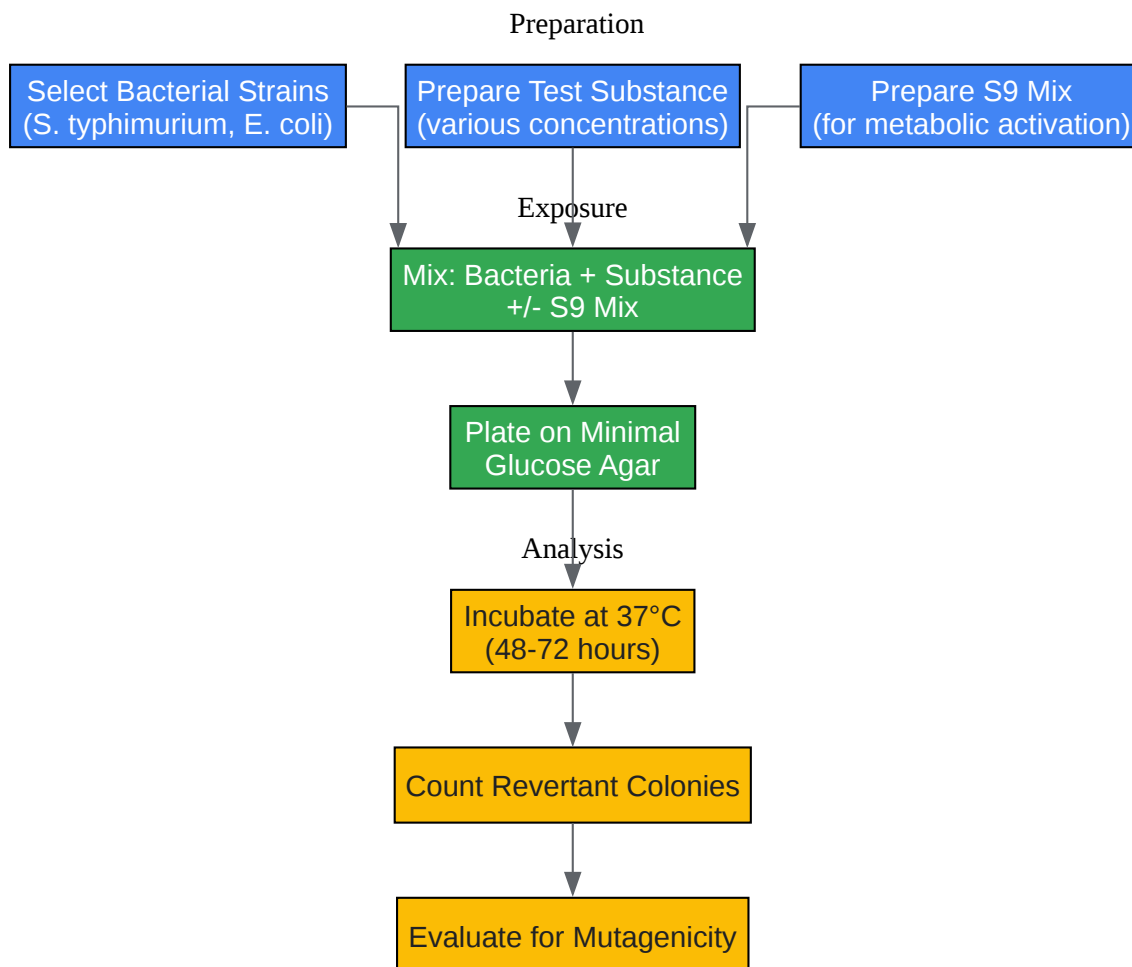


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Figure 1: Proposed metabolic pathway of **2-decanone**.

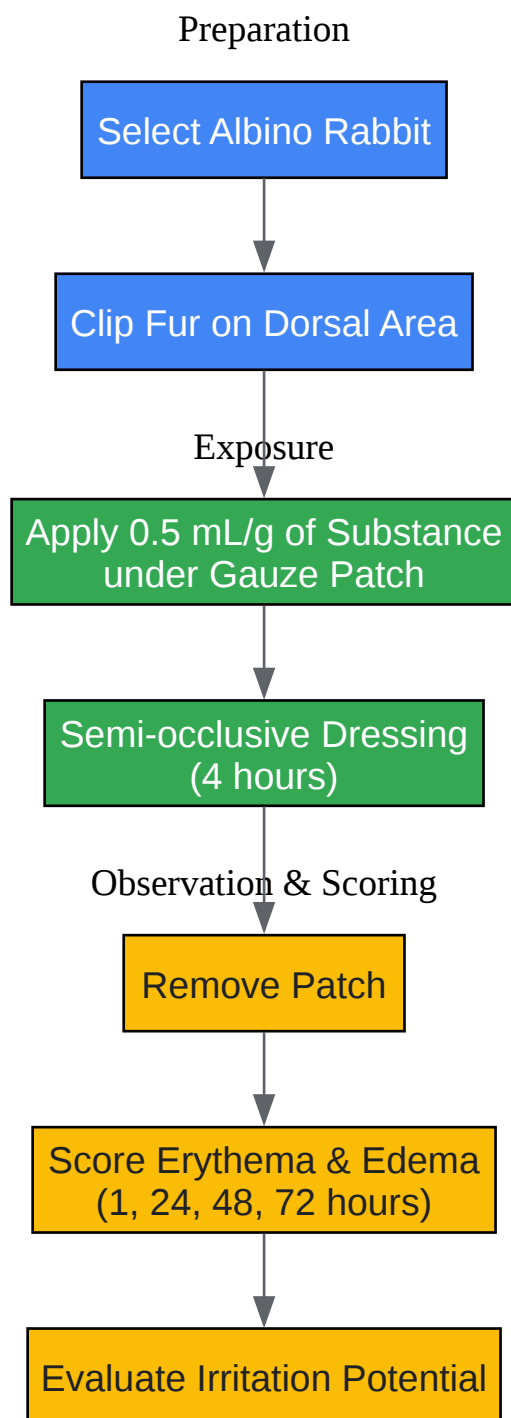
Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assays.



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Figure 2: General workflow for the Ames Test (OECD 471).



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Figure 3: General workflow for the Skin Irritation Test (OECD 404).

Conclusion

The available toxicological data for **2-decanone**, largely derived from read-across to structural analogs, suggests a low order of toxicity for most human health endpoints under current use conditions. It is not expected to be genotoxic or a skin sensitizer. While one of its analogs is classified as an eye irritant, another showed no skin irritation. The calculated margins of exposure for repeated dose, reproductive, and respiratory effects are adequate. However, the lack of direct data for many endpoints, particularly carcinogenicity, highlights an area for potential future research to fully characterize the safety profile of **2-decanone**. This guide provides a foundation for researchers and professionals in drug development and safety assessment to understand the current toxicological landscape of **2-decanone** and to design further targeted studies as needed.

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